Chemical structure and properties of Tenacissoside H
Chemical structure and properties of Tenacissoside H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside H is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima.[1] Emerging research has highlighted its significant potential as a therapeutic agent, particularly in oncology, due to its anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of Tenacissoside H, along with detailed experimental protocols to facilitate further research and development.
Chemical Structure and Properties
Tenacissoside H is a complex natural product with a steroidal core and a glycosidic moiety. Its chemical identity has been established through various spectroscopic techniques.
Table 1: Chemical and Physical Properties of Tenacissoside H
| Property | Value | Source(s) |
| Molecular Formula | C₄₂H₆₆O₁₄ | [2][3] |
| Molecular Weight | 794.97 g/mol | [2][3] |
| CAS Number | 191729-45-0 | [2][3] |
| Synonyms | Tenacissimoside C | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2][5] |
| Purity | ≥98% (Commercially available) | [2] |
Table 2: Spectroscopic Data for Tenacissoside H
| Technique | Data | Source(s) |
| Mass Spectrometry (UPLC-MS/MS) | m/z 817.4 ⟶ 757.5 (ESI positive ion mode) | [6] |
Biological Activities and Mechanism of Action
Tenacissoside H has demonstrated potent biological activities, primarily focusing on its anti-cancer and anti-inflammatory effects. The primary mechanism of action involves the modulation of key cellular signaling pathways.
Anti-Tumor Activity
Tenacissoside H exhibits significant anti-tumor effects against various cancer cell lines, including hepatocellular carcinoma, colon cancer, and esophageal cancer. Its anti-neoplastic actions are mediated through the induction of apoptosis, autophagy, and cell cycle arrest.
Table 3: In Vitro Anti-Tumor Activity of Tenacissoside H
| Cancer Cell Line | Assay | Endpoint | IC₅₀ Value | Source(s) |
| LoVo (Colon Cancer) | MTT Assay | Cell Proliferation | 40.24 µg/mL (24h), 13.00 µg/mL (48h), 5.73 µg/mL (72h) | [7][8] |
The anti-tumor activity of Tenacissoside H is primarily attributed to its ability to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways . By inhibiting these pathways, Tenacissoside H triggers a cascade of events leading to programmed cell death and inhibition of cancer cell proliferation.
Anti-Inflammatory Activity
Tenacissoside H also demonstrates anti-inflammatory properties by regulating the NF-κB and p38 signaling pathways. It has been shown to reduce the number of macrophages at injury sites and inhibit the migration of macrophages.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the study of Tenacissoside H.
Isolation and Purification of Tenacissoside H
The isolation of Tenacissoside H from Marsdenia tenacissima typically involves the following steps:
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Extraction: The dried and powdered stems of Marsdenia tenacissima are extracted with ethanol. The resulting extract is then partitioned with chloroform.
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Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.
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Preparative HPLC: Fractions containing Tenacissoside H are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Tenacissoside H on cancer cells.
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Cell Seeding: Plate cancer cells (e.g., LoVo) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with varying concentrations of Tenacissoside H (e.g., 0.1, 1, 10, 100 µg/mL) for 24, 48, or 72 hours.
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MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by Tenacissoside H.
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Cell Treatment: Treat cells with the desired concentrations of Tenacissoside H for the specified time.
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to determine the effect of Tenacissoside H on the protein expression levels in signaling pathways like PI3K/Akt/NF-κB.
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Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
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Protein Quantification: Determine the protein concentration using a BCA protein assay.
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SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Tenacissoside H is a promising natural compound with well-documented anti-tumor and anti-inflammatory activities. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a foundation for researchers to explore the full potential of Tenacissoside H in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. broadpharm.com [broadpharm.com]
